Osaterone acetate
Overview
Description
Osaterone acetate is a synthetic steroidal compound that is chemically related to progesterone. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This compound functions as an antiandrogen and progestogen, making it effective in reducing the symptoms associated with prostate enlargement.
Scientific Research Applications
Osaterone acetate has several scientific research applications:
Veterinary Medicine: It is used to treat benign prostatic hyperplasia in dogs, providing an alternative to surgical castration.
Endocrinology: The compound’s antiandrogenic and progestogenic properties make it useful in studying hormonal pathways and receptor interactions.
Pharmacology: Research on this compound helps in understanding its pharmacokinetics and pharmacodynamics, including its metabolism and excretion
Mechanism of Action
Osaterone acetate is a steroid chemically related to progesterone, and as such, it has potent progestagen and potent anti-androgen activity . Also, the major metabolite of this compound (15β-hydroxylated -osaterone acetate) has anti-androgenic activity . This compound inhibits the effects of an excess of male hormone (testosterone) .
Safety and Hazards
Preparation Methods
Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This reaction yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final step involves treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .
Chemical Reactions Analysis
Osaterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like osmium tetroxide and sodium periodate.
Reduction: Sodium borohydride is commonly used to reduce this compound.
Common reagents used in these reactions include 2,3-dichloro-5,6-dicyanobenzoquinone, osmium tetroxide, sodium periodate, sodium borohydride, and sodium bicarbonate. Major products formed from these reactions include various hydroxy and oxo derivatives of this compound .
Comparison with Similar Compounds
Osaterone acetate is often compared with deslorelin acetate, another compound used in the treatment of benign prostatic hyperplasia in dogs. While both compounds are effective, this compound allows for continuous reproductive use of stud dogs, as it mainly causes a temporary reduction in semen volume without altering libido. Deslorelin acetate, on the other hand, leads to a full prevention of mating over time .
Similar compounds include:
Deslorelin acetate: Used for pharmacological castration and treatment of benign prostatic hyperplasia.
Cyproterone acetate: Another antiandrogen used in the treatment of prostate cancer and other androgen-related conditions.
This compound is unique in its dual action as an antiandrogen and progestogen, making it particularly effective in veterinary applications .
Properties
IUPAC Name |
[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTIOMQDFOYCEN-OFUYBIASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030455 | |
Record name | Osaterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105149-00-6 | |
Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osaterone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osaterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSATERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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